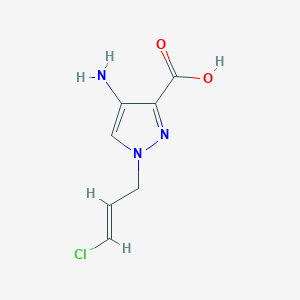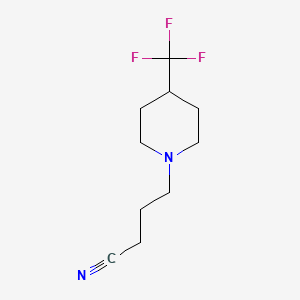
(R)-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid typically involves the reaction of 7-amino-4-methylcoumarin with specific organic halides . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic halides, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted coumarin derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics .
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. Research has indicated that it may inhibit specific molecular pathways involved in inflammation and cancer progression, offering potential therapeutic benefits .
Industry
In industry, ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid can be used in the development of new materials with unique properties. Its fluorescent characteristics make it suitable for applications in imaging and sensor technologies .
Mechanism of Action
The mechanism of action of ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exerting its antimicrobial effects . In anti-inflammatory and anticancer applications, the compound may modulate signaling pathways involved in cell proliferation and inflammation, such as the NF-κB pathway .
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-methylcoumarin: A precursor in the synthesis of ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid, known for its antimicrobial properties.
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: Another coumarin derivative with anti-inflammatory activity.
2-(4-Methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid: Used in the synthesis of fluorescent pigments and materials.
Uniqueness
What sets ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid apart is its combination of amino and coumarin functionalities, which confer a unique set of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.
Properties
Molecular Formula |
C15H16N2O5 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
(2R)-5-amino-2-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-11(15(20)21)4-5-13(16)18/h2-3,6-7,11,17H,4-5H2,1H3,(H2,16,18)(H,20,21)/t11-/m1/s1 |
InChI Key |
VGAZEIKWWKJEAG-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13091004.png)
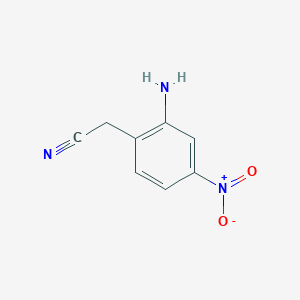
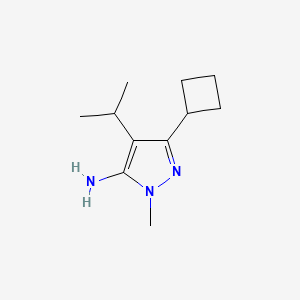


![ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13091030.png)
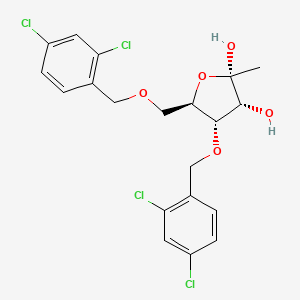
![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
![Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13091045.png)

![(2S)-6-[(2-Chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;2-methylpropan-2-amine](/img/structure/B13091068.png)
![3-[(3-Methylcyclohexyl)oxy]azetidine](/img/structure/B13091069.png)
